2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid
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Overview
Description
2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid is a complex organic compound that features multiple functional groups, including azo, carbamoyl, hydroxy, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid likely involves multiple steps, including:
- Formation of the pyridyl ring with the appropriate substituents.
- Introduction of the azo group through a diazotization reaction followed by coupling with an appropriate aromatic amine.
- Addition of the dibromo-oxopropyl group through a substitution reaction.
- Introduction of the sulfonic acid group via sulfonation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy or azo groups.
Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce aromatic amines.
Scientific Research Applications
Chemistry
Dye Synthesis: Compounds with azo groups are often used in the synthesis of dyes due to their vivid colors.
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Staining: Azo compounds are sometimes used in biological staining techniques to highlight specific cell structures.
Medicine
Pharmaceuticals: The compound could be investigated for potential pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry
Material Science: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in biological systems, it might interact with specific enzymes or receptors, altering their activity. In chemical reactions, it could act as a catalyst, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye synthesis.
Sulfonic Acid Derivatives: Compounds with sulfonic acid groups used in detergents and other industrial applications.
Properties
CAS No. |
62546-04-7 |
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Molecular Formula |
C18H19Br2N5O7S |
Molecular Weight |
609.2 g/mol |
IUPAC Name |
2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-(2,3-dibromopropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C18H19Br2N5O7S/c1-3-25-17(28)13(15(21)26)8(2)14(18(25)29)24-23-11-6-9(22-16(27)10(20)7-19)4-5-12(11)33(30,31)32/h4-6,10,28H,3,7H2,1-2H3,(H2,21,26)(H,22,27)(H,30,31,32) |
InChI Key |
WXUAKVXOEXJRQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=CC(=C2)NC(=O)C(CBr)Br)S(=O)(=O)O)C)C(=O)N)O |
Origin of Product |
United States |
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